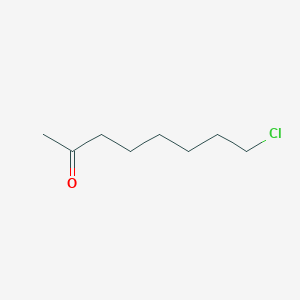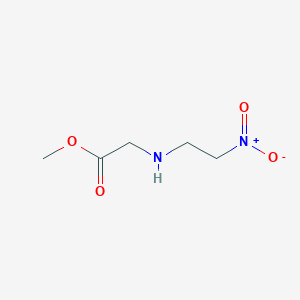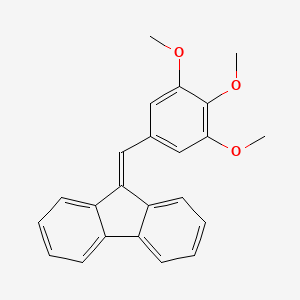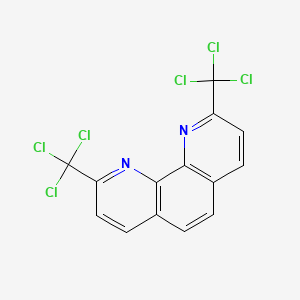
1-(4-Methyl-2-methylsulfanyl-thiazol-5-yl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-2-methylsulfanyl-thiazol-5-yl)-ethanone is a chemical compound characterized by its unique thiazole ring structure This compound is known for its potential applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
The synthesis of 1-(4-Methyl-2-methylsulfanyl-thiazol-5-yl)-ethanone typically involves the reaction of 4-methyl-2-methylsulfanyl-thiazole with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(4-Methyl-2-methylsulfanyl-thiazol-5-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazole derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the methylsulfanyl group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methyl-2-methylsulfanyl-thiazol-5-yl)-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(4-Methyl-2-methylsulfanyl-thiazol-5-yl)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. Pathways involved in its mechanism of action may include enzyme inhibition or receptor antagonism, depending on the specific application.
Comparación Con Compuestos Similares
1-(4-Methyl-2-methylsulfanyl-thiazol-5-yl)-ethanone can be compared with other thiazole derivatives, such as:
2-(4-Methyl-2-methylsulfanyl-thiazol-5-yl)-ethanol: This compound has a similar structure but with an additional hydroxyl group, which may alter its reactivity and biological activity.
1-acetoxy-2-(4-methyl-2-methylsulfanyl-thiazol-5-yl)-ethane:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS2/c1-4-6(5(2)9)11-7(8-4)10-3/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREOOAAKWCONNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)SC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504080 |
Source


|
| Record name | 1-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73548-99-9 |
Source


|
| Record name | 1-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate](/img/structure/B14450771.png)



![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)
![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)

![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)
